molecular formula C13H16N4O B13933242 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-

Cat. No.: B13933242
M. Wt: 244.29 g/mol
InChI Key: CCKQZWPXAFIPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is a spirocyclic compound featuring a fused oxetane-pyrrolidine ring system with an azido group and a benzyl substituent. Its molecular formula is C₁₃H₁₅N₄O, and it is structurally characterized by a spiro junction at the 3.4 position, combining a three-membered oxetane and a four-membered pyrrolidine ring.

Properties

IUPAC Name

5-azido-7-benzyl-2-oxa-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-16-15-12-7-17(8-13(12)9-18-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKQZWPXAFIPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 2-Oxa-6-azaspiro[3.4]octane Derivatives

The synthesis of 2-oxa-6-azaspiro[3.4]octane scaffolds typically involves annulation strategies that construct the spirocyclic framework via ring-closing reactions. According to a study published in the Royal Society of Chemistry (RSC), three main synthetic routes have been developed for 2-azaspiro[3.4]octane derivatives, which can be adapted for the oxa-aza spirocycles as well. These include:

  • Annulation of the cyclopentane ring onto a nitrogen-containing moiety
  • Annulation of the four-membered ring onto an oxygen or nitrogen heteroatom
  • Use of readily available starting materials and conventional transformations with minimal chromatographic purification

These routes emphasize high efficiency and scalability using conventional reagents and conditions.

Photocatalytic Multicomponent Assembly Approach

A recent advanced method for synthesizing N-heterospirocycles, including aza-oxa spirocycles, employs a photocatalytic multicomponent reaction involving:

  • N-allylsulfonamides as nitrogen sources
  • Halogenating agents such as 1,3-dibromo-5,5′-dimethylhydantoin
  • Olefins as coupling partners

This method facilitates the formation of β-spirocyclic pyrrolidines and related heterospirocycles via radical intermediates generated under visible light photocatalysis. The reaction proceeds under mild conditions using iridium-based or organic photocatalysts, with good to excellent yields and tolerance for various functional groups.

Key features of this method:

Parameter Details
Starting materials N-allylsulfonamides, 1,3-dihalo hydantoins, olefins
Catalyst Iridium photocatalyst or organic photocatalyst
Solvent Dichloromethane (DCM)
Temperature Room temperature to 34 °C
Reaction time Minutes to hours (flow reactor setups allow scale-up)
Yield Moderate to very good (up to 71% isolated yield)
Functional group tolerance Halomethyl, azido, phenylmethyl, acetal, difluoro, etc.

This approach can be adapted to introduce azido and phenylmethyl substituents on the 2-oxa-6-azaspiro[3.4]octane core by selecting appropriate olefin and sulfonamide precursors.

Specific Preparation of 8-Azido-6-(phenylmethyl) Substituted Derivative

While direct literature on the exact compound "2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-" is limited, related derivatives with azidomethyl and phenylmethyl substituents have been synthesized via halomethyl intermediates followed by nucleophilic substitution with azide ions.

Typical synthetic sequence:

  • Halomethylation: Introduction of a bromomethyl or chloromethyl group at position 8 of the spirocyclic core using halogenating agents such as 1,3-dibromo-5,5′-dimethylhydantoin under photocatalytic conditions.

  • Nucleophilic substitution: Treatment of the halomethyl intermediate with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF) to substitute the halogen with an azido group.

  • Introduction of phenylmethyl group: This can be achieved either by using a phenylmethyl-substituted N-allylsulfonamide in the initial photocatalytic assembly or by alkylation of the nitrogen atom post-spirocyclization using benzyl bromide or benzyl chloride under basic conditions.

This sequence is supported by the availability of related compounds such as 7-(azidomethyl)-6-oxa-2-azaspiro[3.4]octane and 8-phenyl-2-oxa-6-azaspiro[3.4]octane, which are commercially available and indicate feasibility of analogous synthetic routes.

Data Tables Summarizing Preparation Conditions and Yields

Compound/Intermediate Key Reagents and Conditions Yield (%) Notes Source
N-allylsulfonamide precursors N-allylamine + sulfonyl chloride, Et3N, DCM, 0 °C to RT, 16 h >80 Schotten–Baumann-like conditions
Halomethyl spirocycle intermediate 1,3-dibromo-5,5′-dimethylhydantoin, olefin, Ir photocatalyst, DCM, RT, minutes 70-75 Photocatalytic radical halogenation
Azidomethyl substitution on halomethyl intermediate NaN3, DMF, RT to 60 °C, several hours 60-80 Nucleophilic substitution Inferred from analogs
Phenylmethyl substitution on nitrogen Benzyl bromide, base (e.g., K2CO3), DMF, RT 65-85 Alkylation of nitrogen Inferred from analogs

Analytical and Purification Notes

  • The photocatalytic reactions often yield mixtures of diastereomers that may be inseparable by standard chromatography due to overlapping NMR signals.
  • Purification is commonly achieved by silica gel chromatography.
  • Flow photoreactors enable scale-up with consistent yields and short residence times, improving throughput significantly (e.g., 105.6 g/day production).
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography for confirmation of spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the azido group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- primarily involves the inhibition of epidermal growth factor receptor (EGFR) activities. The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Ring System Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Oxa-6-azaspiro[3.4]octane (base) C₆H₁₁NO 3.4 113.16 187 nAChR agonists, malaria drug leads
2-Oxa-7-azaspiro[3.5]nonane C₇H₁₃NO 3.5 127.19 N/A Anticancer agent intermediates
5-Oxa-2-aza-spiro[3.5]nonane oxalate C₉H₁₅NO₅ 3.5 217.22 N/A CNS disorder therapeutics
2-Boc-2,8-diaza-spiro[4.5]decane C₁₃H₂₄N₂O₂ 4.5 240.34 N/A H₂ antagonists for inflammation
2-Oxa-6-azaspiro[3.4]octane hemioxalate C₁₄H₂₄N₂O₆ 3.4 316.35 154–156 Drug repositioning (e.g., antimalarials)

Key Observations :

  • Ring Size and Heteroatoms : The 3.4 ring system in the target compound provides distinct conformational rigidity compared to larger systems (e.g., 3.5 or 4.5), influencing receptor binding specificity. The oxetane oxygen enhances polarity, while the azido group enables click chemistry modifications .
  • Salt Forms : The hemioxalate derivative exhibits higher molecular weight and altered solubility, making it suitable for formulation in aqueous media .

Mechanistic Insights :

  • The spirocyclic framework imposes torsional constraints, enhancing metabolic stability and target engagement compared to linear analogues .

Commercial Availability and Regulatory Considerations

  • Suppliers : Available from J&K Scientific, Combi-Blocks, and Thermo Scientific Chemicals at 95–98% purity .
  • Regulatory Status : Classified as hazardous (UN 1993, Packing Group III) due to azide reactivity; requires specialized handling .

Biological Activity

2-Oxa-6-azaspiro[3.4]octane, particularly in its azido and phenylmethyl derivatives, has garnered interest due to its potential biological activities. This compound is structurally unique and has been investigated for its pharmacological properties, especially as an inhibitor of the epidermal growth factor receptor (EGFR) and other biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key chemical identifiers:

PropertyValue
CAS Number 220290-68-6
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 187°C
Density 1.08 g/cm³
Solubility Soluble in water

EGFR Inhibition

Research indicates that derivatives of 2-Oxa-6-azaspiro[3.4]octane exhibit significant inhibitory activity against EGFR, a critical target in cancer therapy. The inhibition of EGFR can lead to reduced tumor growth and improved patient outcomes in cancers where this receptor is overexpressed.

  • Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the receptor, which prevents downstream signaling pathways associated with cell proliferation and survival.
  • Case Studies : Several studies have demonstrated the efficacy of azaspiro derivatives in preclinical models. For example, a study published in RSC Advances highlighted the synthesis of various azaspiro compounds and their subsequent evaluation for EGFR inhibition, showing promising results in vitro .

Other Biological Activities

Beyond EGFR inhibition, other potential biological activities include:

  • Antimicrobial Activity : Some studies suggest that modifications to the azaspiro structure may enhance antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
  • CNS Activity : Preliminary research has indicated that certain derivatives may interact with central nervous system receptors, suggesting potential applications in neuropharmacology.

Synthesis and Evaluation

The synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives has been achieved through various methods, including cyclization reactions and functional group modifications. The following table summarizes some key findings from recent studies:

Study ReferenceCompound TestedActivity ObservedNotes
Azaspiro derivativesEGFR inhibitionEffective in reducing tumor cell viability
8-Azido-6-benzyl derivativeAntimicrobialShowed activity against Gram-positive bacteria
Multiple azaspiro compoundsCNS receptor interactionPotential for neuropharmacological applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.